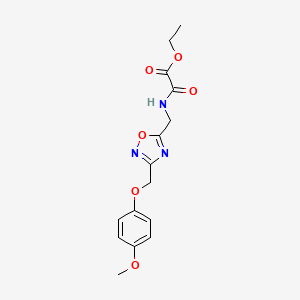

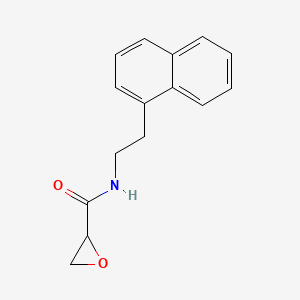

![molecular formula C14H18N4O3 B2937104 ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate CAS No. 1092289-68-3](/img/structure/B2937104.png)

ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . This compound is characterized by a 1,2,4-triazole ring, which is a ring structure consisting of three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves the use of catalysts such as LiAlH4 and NaBH4, tin, or iron . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups . It’s worth noting that the exact synthesis process for this specific compound isn’t available in the retrieved sources.Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by single crystal X-ray diffraction . The geometric parameters from both theoretical and experimental techniques are quite compatible . X-ray diffraction (XRD) analysis shows that the structure has crystallized in the orthorhombic space group Pna 2 1 . The molecules in the asymmetric unit are linked by intermolecular N–H···O hydrogen bonds, forming a three-dimensional network .科学研究应用

Anticancer Applications

1,2,4-Triazole derivatives have been studied for their selectivity against cancer cell lines. The structural similarity of ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate to these compounds suggests potential use in anticancer research, particularly in the synthesis of compounds with proper selectivity for different types of cancer cells .

Antimicrobial Activities

The triazole ring is a common feature in many antimicrobial agents. Given the antimicrobial activities of 1,2,3-triazole derivatives , it’s plausible that our compound could be explored for its efficacy against drug-resistant infections, contributing to the development of new antimicrobial drugs.

Pharmacological Evaluation

Compounds with a triazole moiety are often synthesized and evaluated for various pharmacological effects. Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate may be used in pharmacological studies to assess its therapeutic potential and pharmacokinetic properties .

Synthesis of Novel Compounds

The compound could serve as a precursor or intermediate in the synthesis of novel compounds with potential biological activities. Its structure allows for various chemical modifications that can lead to the discovery of new therapeutic agents .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. Similar indole derivatives have been used in docking studies as anti-HIV agents . Our compound could be used in similar studies to explore its binding affinity and inhibitory activity against various biological targets.

作用机制

Target of Action

Similar compounds with a triazole nucleus have been found to interact with multiple receptors .

Mode of Action

It’s known that triazole derivatives can interact with their targets and cause changes at the molecular level . For instance, some triazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

It’s known that triazole derivatives can affect various biological pathways depending on their specific structure and target .

Pharmacokinetics

The lipophilicity of a compound can influence its pharmacokinetic properties .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties .

属性

IUPAC Name |

ethyl 2-[5-[(4-methoxyanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-3-21-14(19)8-12-16-13(18-17-12)9-15-10-4-6-11(20-2)7-5-10/h4-7,15H,3,8-9H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPFTBGWZUDZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

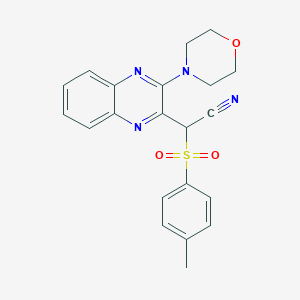

![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)

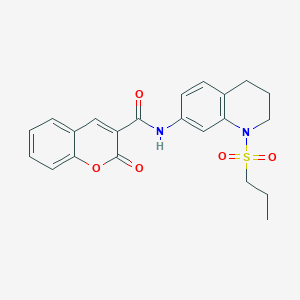

![(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2937025.png)

![Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester](/img/structure/B2937031.png)

![N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2937032.png)

![3-chloro-N-{1,3-diethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}benzamide](/img/structure/B2937040.png)